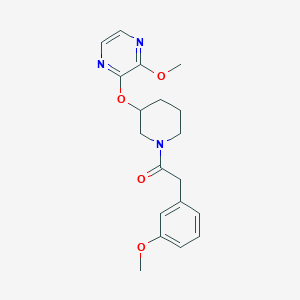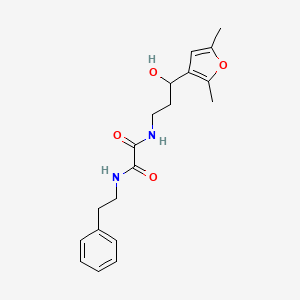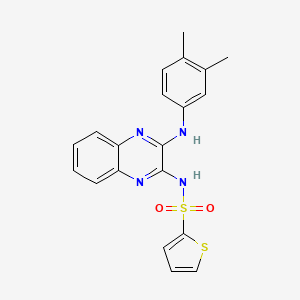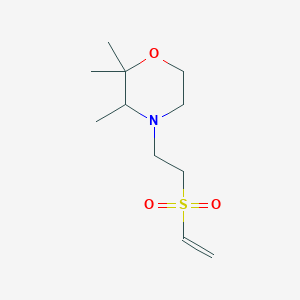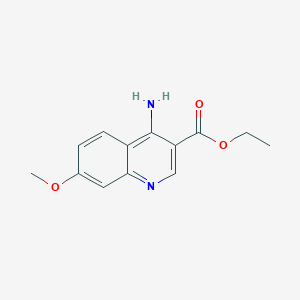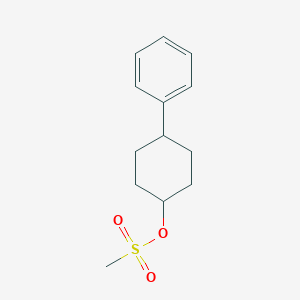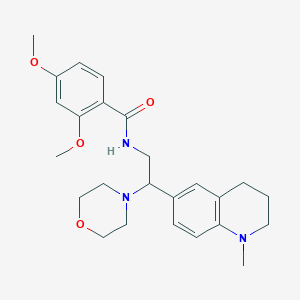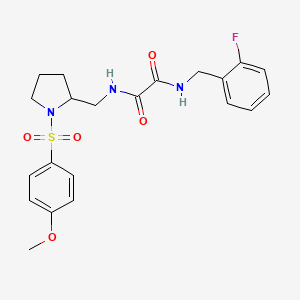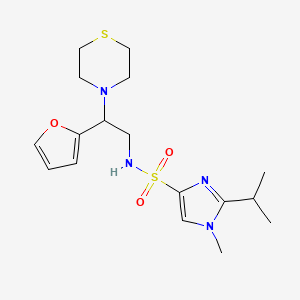![molecular formula C16H22N2O6S2 B2917249 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid CAS No. 1008265-56-2](/img/structure/B2917249.png)
4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It has been widely used in scientific research for its ability to regulate gene expression and alter cellular functions.
Scientific Research Applications
Chemical Synthesis Applications
Sulfur-Transfer Agents : The synthesis of sulfur-transfer agents, including compounds related to 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid, has been explored for their utility in creating various sulfur-containing derivatives. These compounds are prepared from disulfides and have shown good yields in transformations, highlighting their potential in organic synthesis and chemical research (Klose, Reese, & Song, 1997).
Synthetic Methodologies : Research on synthetic methodologies using α-metalated isocyanides has demonstrated the transformation of certain sulfonyl derivatives into higher carboxylic acids. This process involves the use of carbonyl compounds and results in the formation of formamides and carboxylic acids, indicating a route for the expansion of carbon chains in organic molecules (Schöllkopf, Schröder, & Blume, 1973).
Biological Activity
Antimicrobial Activity : Studies on sulfonamide derivatives, including those structurally related to this compound, have shown significant antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains, demonstrating their potential in addressing multi-drug resistant infections (Oliveira et al., 2015).
Enzyme Inhibition : The inhibitory effects of aromatic sulfonamide inhibitors on carbonic anhydrase isoenzymes have been investigated, with compounds exhibiting nanomolar inhibitory concentrations. This suggests potential applications in designing inhibitors for enzymes involved in various physiological processes (Supuran, Maresca, Gregáň, & Remko, 2013).
properties
IUPAC Name |
4-methylsulfanyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S2/c1-25-10-5-14(16(20)21)17-15(19)12-3-2-4-13(11-12)26(22,23)18-6-8-24-9-7-18/h2-4,11,14H,5-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPTUJOHJRYWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)
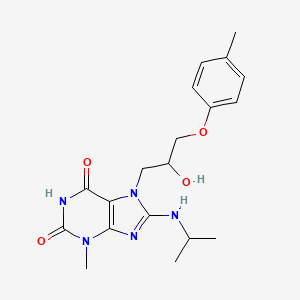
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)
